molecular formula C20H31NO5 B5963026 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate

Cat. No. B5963026
M. Wt: 365.5 g/mol
InChI Key: OKIRRWKCTWJBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate, also known as IMPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and serotonergic systems. 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to increase acetylcholine levels in the brain, which can enhance cognitive function. Additionally, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to increase dopamine levels in the brain, which can improve mood and reduce symptoms of Parkinson's disease.
Biochemical and Physiological Effects
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to have a range of biochemical and physiological effects, including antioxidant properties, anti-inflammatory effects, and neuroprotective effects. 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to reduce oxidative stress in the brain, which can contribute to the development of neurological disorders. Additionally, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to reduce inflammation in the brain, which can also contribute to the development of neurological disorders.

Advantages and Limitations for Lab Experiments

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate is a relatively new compound, and its effects on human subjects have not been extensively studied. Additionally, the synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate requires specialized equipment and expertise, which can limit its accessibility to researchers.

Future Directions

There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate. One area of research is the development of more efficient synthesis methods for 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate, which could increase its accessibility to researchers. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate and its potential therapeutic applications. Finally, research is needed to determine the long-term effects of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate on human subjects, particularly in the context of neurological disorders.
Conclusion
In conclusion, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate is a chemical compound with significant potential for therapeutic applications in the treatment of neurological disorders. While the synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate requires specialized expertise and equipment, its stability, solubility, and low toxicity make it a promising candidate for further research. Future research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate should focus on developing more efficient synthesis methods, understanding its mechanism of action, and determining its long-term effects on human subjects.

Synthesis Methods

The synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate involves a series of chemical reactions, including the condensation of 4-isopropyl-3-methylphenol with 2-chloroethyl ethyl ether, followed by the reaction of the resulting compound with 4-methylpiperidine. The final step involves the formation of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate oxalate through the reaction of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate with oxalic acid. The synthesis of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been shown to exhibit neuroprotective properties and can enhance cognitive function. Additionally, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate has been studied for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-methyl-1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-14(2)18-6-5-17(13-16(18)4)20-12-11-19-9-7-15(3)8-10-19;3-1(4)2(5)6/h5-6,13-15H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIRRWKCTWJBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC(=C(C=C2)C(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.